

# Spectroscopic Profile of Phenyldiazomethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **phenyldiazomethane**, a key reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting key data in a structured format and outlining the experimental protocols for obtaining these spectra.

## **Spectroscopic Data of Phenyldiazomethane**

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **phenyldiazomethane**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of

**Phenyldiazomethane** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
4.79	Singlet (s)	1H	CHN <sub>2</sub>	CCI4
6.7-7.6	Multiplet (m)	5H	Aromatic (C <sub>6</sub> H₅)	CCI4

Data sourced from Organic Syntheses.[1]



Table 2: 13 C NMR Spectroscopic Data of

**Phenyldiazomethane** 

Chemical Shift (δ) ppm	Assignment	Solvent	
Data not available in the			
searched literature.			

Despite extensive searches, experimental <sup>13</sup>C NMR data for **phenyldiazomethane** could not be located in the available literature. Researchers are advised to acquire this data experimentally.

Table 3: Infrared (IR) Spectroscopic Data of

**Phenyldiazomethane** 

Wavenumber (cm <sup>-1</sup> )	Assignment	Solvent/Method
2060	N≡N stretch of the diazo group	CCl <sub>4</sub>
2040	N≡N stretch of the diazo group	Not specified

The characteristic and intense absorption band for the diazo group in **phenyldiazomethane** is consistently observed in the 2040-2060 cm<sup>-1</sup> region.[1][2]

# Experimental Protocols Synthesis of Phenyldiazomethane

A common and effective method for the preparation of **phenyldiazomethane** is the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.[1]

#### Materials:

- Benzaldehyde tosylhydrazone
- Sodium methoxide in methanol (1.0 M solution)
- Methanol



- Dry ice
- Acetone

#### Procedure:

- In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (0.051 mol).
- Remove the methanol using a rotary evaporator. Dry the resulting solid tosylhydrazone salt under vacuum (0.1 mm) for 2 hours.
- Break up the solid salt and fit the flask for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.
- Evacuate the system to 0.1 mm Hg and heat the flask containing the salt in an oil bath.
- Gradually increase the temperature from 90°C to 220°C over 1 hour. During this time, the red **phenyldiazomethane** will distill and collect in the cooled receiver flask.
- Upon completion of the pyrolysis, as indicated by a drop in pressure, the crude phenyldiazomethane is collected.
- The crude product can be further purified by short-path distillation under high vacuum (<0.2 mm Hg) into a receiver cooled to -50°C. Phenyldiazomethane distills below room temperature.[1]</li>

## **NMR Spectroscopic Analysis**

#### Sample Preparation:

- Due to the potential instability of diazo compounds, samples should be prepared fresh and kept cold.
- Dissolve a small amount of purified phenyldiazomethane in a deuterated solvent (e.g., CCl<sub>4</sub>, CDCl<sub>3</sub>). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.



## <sup>1</sup>H NMR Acquisition:

- A standard <sup>1</sup>H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled <sup>13</sup>C NMR spectrum should be acquired.
- Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time will be necessary compared to <sup>1</sup>H NMR. A relaxation delay of 2-5 seconds is recommended.

## **IR Spectroscopic Analysis**

## Sample Preparation:

- For a solution-phase spectrum, dissolve a small amount of **phenyldiazomethane** in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl<sub>4</sub>).
- Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This should be done quickly and in a fume hood due to the volatility and potential toxicity of the compound.

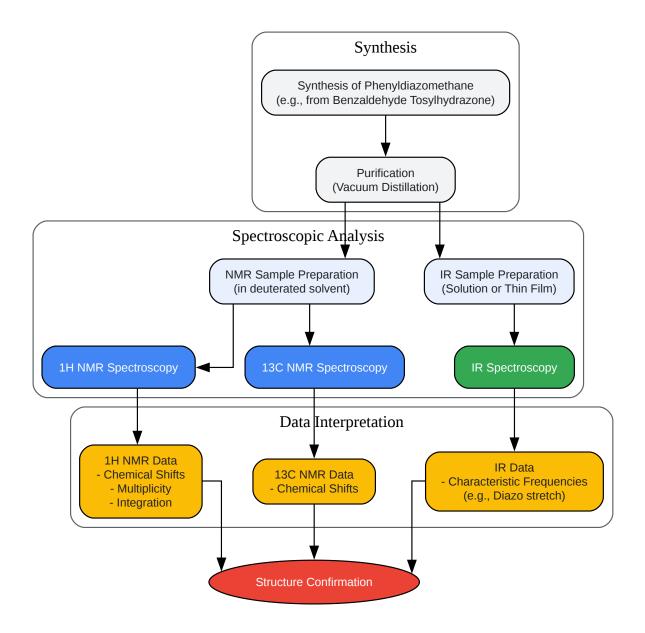
## IR Spectrum Acquisition:

- Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the range of 4000-400 cm<sup>-1</sup>.
- Acquire a background spectrum of the solvent or the empty salt plates first, which is then automatically subtracted from the sample spectrum.

## **Spectroscopic Analysis Workflow**



The following diagram illustrates the logical workflow for the spectroscopic characterization of **phenyldiazomethane**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **phenyldiazomethane**.



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## References

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